molecular formula C13H14N4S B2769901 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1266829-81-5

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2769901
CAS RN: 1266829-81-5
M. Wt: 258.34
InChI Key: QGYSIAWMYUXYIO-UHFFFAOYSA-N
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Description

The compound “1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring. Benzothiazole is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and pyrazole rings in separate steps, followed by their connection via an appropriate functional group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrazole rings, as well as the various substituents attached to these rings . The exact structure would depend on the positions of these substituents and the configuration of any chiral centers .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and pyrazole rings, as well as the various substituents attached to these rings . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the benzothiazole and pyrazole rings, as well as the various substituents attached to these rings .

Scientific Research Applications

These applications highlight the versatility of thiazole-based compounds, including 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine , across various scientific domains. Further studies and modifications may uncover additional therapeutic uses for this intriguing compound . If you’d like more detailed information on any specific area, feel free to ask! 😊

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . For example, if this compound were a drug, its safety and hazards would be determined by factors such as its toxicity, side effects, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications . For example, if this compound were found to have promising biological activity, it could be further developed and tested as a potential drug .

properties

IUPAC Name

2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-4-8(2)12-10(5-7)18-13(15-12)17-11(14)6-9(3)16-17/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSIAWMYUXYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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